molecular formula C14H7ClF3N3S2 B2397451 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine CAS No. 2085690-44-2

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine

Cat. No. B2397451
M. Wt: 373.8
InChI Key: AJIFMUPAHSVHES-UHFFFAOYSA-N
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Description

The compound “2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C8H8ClF3N2 .


Synthesis Analysis

The synthesis of this compound might involve several steps. One possible method could be the condensation of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl-2-cyanoacetate, followed by decarboxylation, reduction, and deprotection reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a pyridine ring via a sulfur atom. The pyridine ring has a trifluoromethyl group and a chlorine atom attached to it .

Scientific Research Applications

Nonlinear Optical Properties

Pyrimidine derivatives, including thiopyrimidine derivatives, have shown promising applications in nonlinear optics (NLO). A study by Hussain et al. (2020) revealed that certain phenyl pyrimidine derivatives exhibit considerable nonlinear optical character, making them suitable for optoelectronic applications. The study utilized density functional theory (DFT) and time-dependent DFT to analyze the NLO properties, highlighting their potential in high-tech applications related to optoelectronics (Hussain et al., 2020).

Antimalarial Activity

Another significant application of pyrimidine analogs is in the treatment and prevention of malaria. Chavchich et al. (2016) conducted structure-activity relationship studies on trifluoromethyl-substituted pyridine and pyrimidine analogs, leading to the selection of JPC-3210 as a lead compound for preclinical development. This compound demonstrated superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and exhibited lower in vitro cytotoxicity in mammalian cell lines (Chavchich et al., 2016).

Optoelectronic Devices

The synthesis of heteroleptic Ir(III) metal complexes using pyrimidine chelates indicates their application in creating high-performance sky-blue- and white-emitting organic light-emitting diodes (OLEDs). Chang et al. (2013) synthesized a new class of Ir(III) phosphors for OLEDs, demonstrating the role of pyrimidine derivatives in improving the efficiency and color quality of optoelectronic devices (Chang et al., 2013).

Pharmaceutical Intermediates

The synthesis of pyrimidine derivatives, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, serves as an important intermediate in the development of small molecule anticancer drugs. Kou and Yang (2022) described a rapid synthesis method, indicating the relevance of these compounds in pharmaceutical research and drug development (Kou & Yang, 2022).

Charge Transfer Materials

Pyrimidine derivatives are also explored for their charge transfer properties, crucial for the development of efficient materials in electronics. Irfan (2014) discussed the tuning of electronic, photophysical, and charge transfer properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives, suggesting their potential as better or comparable materials to commonly used electron and hole transfer materials (Irfan, 2014).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for the study and application of this compound are not specified in the search results. Given its unique structure, it could potentially be of interest in various areas of chemical research .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-thiophen-2-ylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3N3S2/c15-9-6-8(14(16,17)18)7-20-12(9)13-19-4-3-10(21-13)23-11-2-1-5-22-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIFMUPAHSVHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophen-2-ylsulfanyl)pyrimidine

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